REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[NH3:13]>>[NH2:13][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
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Name
|
|
Quantity
|
8 mol
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Type
|
reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
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Type
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CUSTOM
|
Details
|
With stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture is heated to 25° C.
|
Type
|
STIRRING
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Details
|
stirred for 2 hours at this temperature
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
The mixture is concentrated by evaporation
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Type
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ADDITION
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Details
|
added to water
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Type
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FILTRATION
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Details
|
After filtering off with suction, 0.56 g of a mixture of 4-amino-2-chloro-5-trifluoromethylpyrimidine (ca. 45%)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |